1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline
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Overview
Description
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a triazole ring fused with a quinoxaline moiety, which is further substituted with a 4-chlorophenyl group and an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps :
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Formation of Triazole Ring: The quinoxaline derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often involves cyclization reactions under reflux conditions.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and ethoxy groups through nucleophilic substitution reactions. Common reagents include 4-chlorobenzyl chloride and ethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted triazoloquinoxalines .
Scientific Research Applications
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Apoptosis Induction: It upregulates pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Receptor Antagonism: Acts as an antagonist to A2B receptors, which are involved in tumor growth and metastasis.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity but may have different molecular targets and pathways.
Quinoxaline Derivatives: Compounds like Olaquindox and Echinomycin are used as antibiotics and have different biological activities.
List of Similar Compounds
- 1,2,4-Triazolo[4,3-c]quinazolines
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Properties
CAS No. |
138679-22-8 |
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Molecular Formula |
C17H13ClN4O |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H13ClN4O/c1-2-23-17-16-21-20-15(11-7-9-12(18)10-8-11)22(16)14-6-4-3-5-13(14)19-17/h3-10H,2H2,1H3 |
InChI Key |
OUQRTMUWPRZITR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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